Product packaging for Indole, 3-(3-piperidylmethyl)-(Cat. No.:CAS No. 5275-08-1)

Indole, 3-(3-piperidylmethyl)-

Cat. No.: B13527081
CAS No.: 5275-08-1
M. Wt: 214.31 g/mol
InChI Key: ZPDWYCFLVVDESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole, 3-(3-piperidylmethyl)- is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. The indole scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . This particular compound features a piperidylmethyl substitution at the 3-position of the indole ring, a modification often explored to fine-tune molecular properties such as lipophilicity, basicity, and receptor binding affinity. Researchers value this structural motif for its potential to interact with various enzymatic targets and cellular pathways . Indole derivatives, as a class, have demonstrated profound importance in the development of therapeutic agents for cancer, infectious diseases, and neurological disorders, making them a central focus in the design of novel bioactive molecules . The compound is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Like many research compounds, its specific mechanisms of action and full spectrum of applications are subjects of ongoing scientific investigation . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B13527081 Indole, 3-(3-piperidylmethyl)- CAS No. 5275-08-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5275-08-1

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-2,5-6,10-11,15-16H,3-4,7-9H2

InChI Key

ZPDWYCFLVVDESE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Indole, 3 3 Piperidylmethyl

Retrosynthetic Analysis and Identification of Key Precursors for the Chemical Compound

A retrosynthetic analysis of "Indole, 3-(3-piperidylmethyl)-" reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections are at the C-C bond connecting the indole (B1671886) and piperidine (B6355638) rings, and the C2-N1 and C3-C3a bonds of the indole ring itself.

Disconnection of the Indole-Piperidine Linkage:

This approach simplifies the synthesis to the preparation of an indole-3-carboxaldehyde or a related electrophile, and a piperidine-based nucleophile. Key precursors for this strategy would include:

Indole-3-carboxaldehyde: A common intermediate in indole chemistry.

3-Piperidinemethanol or a corresponding organometallic reagent: To act as the nucleophile.

Disconnection within the Indole Ring (Fischer Indole Synthesis Approach):

This classical approach involves the formation of the indole ring from a phenylhydrazine and a suitable ketone or aldehyde. For "Indole, 3-(3-piperidylmethyl)-", the key precursors would be:

Phenylhydrazine: The source of the benzene ring and N1 of the indole.

4-(Piperidin-3-yl)butanal or a protected equivalent: This aldehyde contains the pre-formed piperidine ring and the necessary carbon chain to form the pyrrole ring of the indole.

A summary of potential key precursors is presented in the table below.

Disconnection StrategyKey Precursors
Indole-Piperidine LinkageIndole-3-carboxaldehyde, 3-Piperidinemethanol
Indole-Piperidine LinkageIndole, 3-(Chloromethyl)piperidine
Fischer Indole SynthesisPhenylhydrazine, 4-(Piperidin-3-yl)butanal

Classical and Modern Synthetic Routes to the Indole, 3-(3-piperidylmethyl)- Scaffold

The Fischer indole synthesis is a robust and widely used method for constructing the indole core. wikipedia.orgbyjus.commdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of "Indole, 3-(3-piperidylmethyl)-", the Fischer indole synthesis would utilize phenylhydrazine and 4-(piperidin-3-yl)butanal. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a byjus.combyjus.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the final indole product. byjus.com The choice of acid catalyst, such as sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride, can significantly influence the reaction's efficiency. wikipedia.orgmdpi.com

A general representation of the Fischer Indole Synthesis is shown below:

Fischer Indole Synthesis General Scheme

Table of Reaction Conditions for Fischer Indole Synthesis

Catalyst TypeExamplesTypical Conditions
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric acidHeating in a suitable solvent
Lewis AcidsZnCl₂, BF₃·OEt₂, AlCl₃Often used in stoichiometric amounts

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient routes to complex molecules. organic-chemistry.orgresearchgate.netrsc.org These methods can be applied to both the formation of the indole ring and the introduction of the 3-(3-piperidylmethyl) side chain.

One approach involves the Larock indole synthesis , which utilizes the palladium-catalyzed coupling of an o-haloaniline with an internal alkyne. researchgate.net For the target molecule, this could involve coupling an o-haloaniline with an alkyne bearing the piperidinemethyl substituent.

Alternatively, the indole core can be pre-formed, and the side chain can be introduced via a palladium-catalyzed cross-coupling reaction. For instance, a 3-haloindole can be coupled with a piperidinemethyl-containing organometallic reagent, such as a boronic acid or an organozinc reagent, in a Suzuki or Negishi coupling , respectively. A general method for the regioselective C3-benzylation of indoles has been developed, which could be adapted for the introduction of the piperidylmethyl group. nih.gov

Examples of Palladium-Catalyzed Reactions for Indole Synthesis

Reaction NameReactantsKey Features
Larock Indole Synthesiso-Haloaniline, Internal AlkyneForms 2,3-disubstituted indoles
Suzuki Coupling3-Haloindole, Piperidinemethylboronic acidForms C-C bond at the 3-position
Negishi Coupling3-Haloindole, Piperidinemethylzinc reagentTolerant of various functional groups

Multi-component reactions (MCRs) offer a powerful strategy for the rapid and efficient construction of complex molecules in a single synthetic operation. rug.nlresearchgate.netnih.gov Several MCRs have been developed for the synthesis of substituted indoles.

A three-component approach to the Fischer indole synthesis has been described, which combines a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt in a one-pot process. nih.gov This method could potentially be adapted for the synthesis of "Indole, 3-(3-piperidylmethyl)-" by using a nitrile precursor to the required aldehyde.

Another strategy involves a three-component cascade reaction for the C3-alkoxymethylation of indoles, which could be modified to introduce the piperidylmethyl group. nih.gov

Advantages of Multi-Component Reactions

FeatureDescription
Efficiency Multiple bonds are formed in a single step, reducing the number of synthetic operations.
Atom Economy Most of the atoms of the starting materials are incorporated into the final product.
Diversity Allows for the rapid generation of a library of compounds by varying the starting materials.

Stereoselective and Asymmetric Synthesis Approaches for Indole, 3-(3-piperidylmethyl)-

The piperidine ring in "Indole, 3-(3-piperidylmethyl)-" contains a stereocenter, making the synthesis of enantiomerically pure forms of this compound a significant challenge. A key strategy for achieving this involves the use of chiral auxiliaries or asymmetric catalysis.

A reported synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives utilizes a chiral resolving agent. nih.gov In this approach, racemic 3-(piperidin-3-yl)-1H-indole is N-alkylated with a chiral reagent, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, to form a mixture of diastereomers. These diastereomers are then separated by chromatography. Subsequent hydrogenolysis removes the chiral auxiliary to yield the pure (R) and (S) enantiomers of the target compound. nih.gov

Palladium-catalyzed enantioselective C-3 allylation of 3-substituted indoles has also been reported, which could potentially be adapted to introduce a chiral piperidylmethyl group. nih.gov Furthermore, asymmetric catalytic methods for the synthesis of related 3-(3-indolomethyl)-oxindoles have been developed, showcasing the potential for catalytic enantioselective approaches. rsc.org

Summary of Stereoselective Synthesis Approach

StepDescription
1. Diastereomer Formation Racemic 3-(piperidin-3-yl)-1H-indole is reacted with a chiral resolving agent to form a mixture of diastereomers. nih.gov
2. Diastereomer Separation The diastereomers are separated using chromatographic techniques. nih.gov
3. Chiral Auxiliary Removal The chiral auxiliary is removed, typically by hydrogenolysis, to yield the pure enantiomers. nih.gov

Advanced Purification and Characterization Techniques for Synthetic Products

The purification and characterization of "Indole, 3-(3-piperidylmethyl)-" and its synthetic intermediates are crucial for ensuring their identity and purity.

Purification Techniques:

Column Chromatography: A standard technique for separating compounds based on their polarity. Silica gel is a common stationary phase. mdpi.com

High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative separations, offering higher resolution than standard column chromatography. nih.gov

Crystallization: Can be an effective method for obtaining highly pure crystalline solids.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. mdpi.commdpi.com

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. mdpi.com

Elemental Analysis: Determines the elemental composition of the compound. mdpi.com

Table of Characterization Data for a Related Compound (3-Methylindole)

TechniqueKey Observations
Formula C₉H₉N
Molecular Weight 131.1745
CAS Registry Number 83-34-1

(Data for 3-methylindole (B30407), a structurally related compound, is provided for illustrative purposes) nist.gov

Design and Synthesis of Analogs and Derivatives of Indole, 3-(3-piperidylmethyl)-

The synthesis of analogs and derivatives of Indole, 3-(3-piperidylmethyl)- is a key area of research aimed at exploring the structure-activity relationships of this chemical class. Synthetic strategies are often designed to allow for systematic modifications across the three main structural components of the molecule: the indole nucleus, the piperidyl moiety, and the methylene (B1212753) linker.

The indole nucleus of Indole, 3-(3-piperidylmethyl)- offers multiple positions for structural modification, allowing for the fine-tuning of its electronic and steric properties. Key modifications include substitutions on the benzene ring (positions 4, 5, 6, and 7) and at the N1-position of the pyrrole ring.

Substitution on the Benzene Ring:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at various positions of the indole's benzene ring is a common strategy. For instance, enzymatic halogenation using variants of the RebH enzyme can achieve regioselective bromination, typically at the most electrophilic site, which is often the 3-position for unsubstituted indoles, but modifications can direct this to other positions on the benzene ring. frontiersin.org Rhodium-catalyzed C7 halogenation of indolines provides a route to 7-haloindoles. researchgate.net

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions are standard methods for introducing alkyl and acyl groups onto the indole ring. Microwave-assisted Friedel-Crafts acylation of 5-bromoindole with various anhydrides, catalyzed by Y(OTf)₃ in an ionic liquid, has been shown to be an efficient method for producing 3-acyl-5-bromoindoles. mdpi.com Acid-catalyzed C2-alkylation of 3-alkylindoles has also been developed, affording 2,3-disubstituted indoles. frontiersin.org

Introduction of Other Functional Groups: A variety of other functional groups can be introduced onto the benzene portion of the indole nucleus. For example, 5-methoxy and 5-methyl substituted 3-phenyl-1H-indoles have been synthesized and evaluated for biological activity. nih.gov

Interactive Data Table: Examples of Structural Modifications on the Indole Nucleus

Modification TypeReagents and ConditionsPosition of ModificationReference
BrominationRebH enzyme variant 3-LSR, KBr, FAD, NADHC3 (for unsubstituted indole) frontiersin.org
AcylationAcyl chlorides, Et₂AlCl or Me₂AlCl, CH₂Cl₂C3 organic-chemistry.org
Acylation (Microwave)Anhydrides, Y(OTf)₃, [BMI]BF₄, MicrowaveC3 mdpi.comnih.gov
AlkylationAlkenes, HI (catalytic)C2 (on 3-alkylindoles) frontiersin.org

N1-Position Functionalization:

The nitrogen atom of the indole ring is a common site for derivatization. N-alkylation can be achieved using various alkylating agents in the presence of a base. researchgate.net For example, the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been reported, which can serve as precursors for N1-substituted analogs. nih.gov

The piperidine ring provides numerous opportunities for modification, primarily at the nitrogen atom (N1') and on the carbon skeleton.

N-Functionalization:

N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is readily functionalized. N-alkylation can be performed using alkyl halides. A detailed study on chiral 3-(piperidin-3-yl)-1H-indole derivatives involved N-alkylation with chiral reagents to separate diastereomers. nih.gov

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides introduces an amide functionality, which can alter the compound's properties. The synthesis of 4-aryl-4-acyl piperidines has been achieved using indium metal in the presence of anhydrides. google.com

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors.

Interactive Data Table: Examples of Functional Group Modifications on the Piperidyl Moiety

Modification TypeReagents and ConditionsResulting Functional GroupReference
N-Alkylation(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, K₂CO₃, CH₃CNN-Substituted Piperidine nih.gov
N-AcylationAcyl Chlorides, TriethylamineN-Acylpiperidine nih.gov
N-SulfonylationSulfonyl Chlorides, TriethylamineN-Sulfonylpiperidine nih.gov

Modification of the Piperidine Ring:

The carbon framework of the piperidine ring can also be modified. For instance, the incorporation of fluorine into the piperidine ring has been explored to modulate the pKa and pharmacokinetic properties of related compounds. nih.gov Selective endo-cyclic α-functionalization of N-alkyl piperidines has been achieved through iminium ion formation followed by nucleophilic addition. nih.gov

The methylene bridge connecting the indole C3-position and the piperidine C3-position is another site for potential modification, although this is often more synthetically challenging than modifying the terminal rings.

Introduction of Substituents: The introduction of substituents on the methylene linker could create chiral centers and influence the relative orientation of the indole and piperidine rings.

Homologation: The synthesis of analogs with a longer alkyl chain (e.g., ethylene or propylene) instead of the methylene group can be achieved by using different starting materials. For example, 3-(3-(piperazin-1-yl)propyl)indole derivatives have been synthesized and studied. nih.gov

Incorporation of Heteroatoms: Replacing the methylene linker with a heteroatom-containing group, such as an ether or an amine, would significantly alter the molecule's polarity and hydrogen bonding capabilities.

Implementation of Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of Indole, 3-(3-piperidylmethyl)- and its derivatives is an important consideration for developing sustainable and environmentally friendly processes.

Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Recent advances in the synthesis of 3-substituted indoles have focused on various catalytic methodologies, including base-catalyzed, acid-catalyzed, and metal-catalyzed reactions, to improve efficiency and reduce waste. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced energy consumption. Microwave-assisted methods have been successfully applied to the synthesis of various indole derivatives, including the regioselective acylation of indoles and the synthesis of 3-functionalized indoles via three-component reactions. mdpi.comnih.govnih.govnih.gov

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. The use of water or ionic liquids as reaction media for indole synthesis is a greener alternative to traditional volatile organic solvents. elte.hu

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Indole, 3 3 Piperidylmethyl and Its Analogs

General Principles and Methodologies for SAR/SPR Investigations of the Chemical Compound

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and drug discovery. They aim to elucidate how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. For a compound like Indole (B1671886), 3-(3-piperidylmethyl)-, these investigations involve systematically modifying its structure and observing the corresponding changes in its effects.

Methodologies for these investigations are both experimental and computational. A primary experimental approach involves the synthesis of a series of analogs of the lead compound, Indole, 3-(3-piperidylmethyl)-. In this process, specific parts of the molecule, such as the indole nucleus, the piperidyl moiety, and the methyl linker, are altered. These alterations can include changing substituent groups, modifying the core scaffolds, or altering the stereochemistry. Each synthesized analog is then subjected to biological assays to determine its activity, which could be, for example, its binding affinity for a particular receptor or its enzymatic inhibitory potency.

A key technology used in these studies is Surface Plasmon Resonance (SPR). nih.gov SPR is a powerful analytical technique for real-time, label-free monitoring of biomolecular interactions. nih.govnih.gov It provides kinetic information on the binding of a ligand (like Indole, 3-(3-piperidylmethyl)- or its analogs) to a target, such as a protein. nih.gov This allows for the determination of association and dissociation rate constants, as well as the binding affinity. researchgate.net

Computationally, Quantitative Structure-Activity Relationship (QSAR) modeling is a vital tool. jocpr.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.comnih.gov The process involves generating a dataset of compounds with known activities and then using statistical methods to build a model that can predict the activity of new, unsynthesized compounds. nih.gov This approach can significantly speed up the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Role of the Indole Nucleus in the Biological/Chemical Activity Profile

The indole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.netrsc.org This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is present in numerous natural products, pharmaceuticals, and agrochemicals. nih.govnih.govresearchgate.netresearchgate.net Its importance stems from its ability to participate in various non-covalent interactions with biological targets, such as proteins and enzymes.

The indole ring can act as a hydrogen bond donor through its N-H group and as a hydrogen bond acceptor through the π-electron system. nih.gov It can also engage in hydrophobic and van der Waals interactions, as well as π-π stacking with aromatic amino acid residues in proteins. researchgate.net These diverse interaction capabilities allow indole-containing molecules to bind to a wide range of biological targets with high affinity and specificity. nih.govmdpi.com

In the context of Indole, 3-(3-piperidylmethyl)-, the indole nucleus is likely to be a key pharmacophoric element. Its position of substitution is also critical; molecular orbital studies have shown that the 3-position of the indole ring is the most reactive towards electrophilic substitution. nih.gov This inherent reactivity makes the 3-position a common point for attaching other molecular fragments to modulate biological activity. chemijournal.comchapman.edu The specific biological activity of 3-substituted indoles is highly dependent on the nature of the substituent at this position. chemijournal.com

Importance of the Piperidyl Moiety for Molecular Recognition and Interaction

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is another common structural motif in pharmaceuticals. nih.govresearchgate.netresearchgate.net Its prevalence is due to its ability to serve as a versatile scaffold for introducing substituents in defined three-dimensional orientations. rsc.org The nitrogen atom in the piperidine ring is typically basic and can be protonated at physiological pH, allowing it to form ionic interactions with acidic residues in a biological target. nih.gov This is often a crucial interaction for anchoring a ligand to its binding site. nih.gov

In Indole, 3-(3-piperidylmethyl)-, the piperidyl moiety likely plays a significant role in molecular recognition and binding. nih.gov The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor and participate in salt bridges. nih.govnih.gov The chair-like conformation of the piperidine ring also presents its substituents in specific axial and equatorial positions, which can be critical for fitting into a binding pocket and achieving high binding affinity. rsc.org The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

Influence of Substituents on the Piperidine Ring and Indole Nitrogen Position on Activity

The biological activity of Indole, 3-(3-piperidylmethyl)- can be fine-tuned by introducing substituents on the piperidine ring and the indole nitrogen. SAR studies on related compounds have demonstrated that even small changes to these positions can have a profound impact on activity and selectivity.

Substituents on the piperidine ring can influence the compound's lipophilicity, polarity, and steric profile. For example, adding a bulky group to the piperidine ring can enhance binding by filling a hydrophobic pocket in the target protein, or it can decrease activity by sterically clashing with the protein. The position of the substituent on the piperidine ring is also crucial, as it determines its spatial orientation. rsc.org

Position of SubstitutionType of SubstituentObserved Effect on Activity
Piperidine NitrogenAlkyl groupsCan modulate basicity and steric interactions, influencing binding affinity.
Piperidine Ring (e.g., C-4 position)Polar groups (e.g., -OH, -NH2)May introduce new hydrogen bonding interactions, potentially increasing affinity.
Piperidine Ring (e.g., C-4 position)Non-polar groups (e.g., alkyl, aryl)Can interact with hydrophobic pockets in the target, affecting binding.
Indole NitrogenSmall alkyl groups (e.g., methyl)Eliminates hydrogen bond donor capability and can alter electronic properties.
Indole NitrogenAryl groupsCan introduce additional π-π stacking interactions and significantly alter the molecule's shape and properties.

Conformational Analysis and Identification of Bioactive Conformations of the Chemical Compound

Conformational analysis is the study of the different three-dimensional arrangements that a molecule can adopt by rotation around its single bonds. libretexts.org For a flexible molecule like Indole, 3-(3-piperidylmethyl)-, understanding its conformational preferences is crucial for identifying the "bioactive conformation," which is the specific 3D shape the molecule adopts when it binds to its biological target.

Various experimental and computational methods are used to study the conformation of molecules. Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed information about the molecule's structure in solution and in the solid state, respectively. mdpi.com Computationally, molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformations and to identify the most stable ones. acs.org

By comparing the preferred conformations of a series of active and inactive analogs, it is often possible to deduce the bioactive conformation. This information is invaluable for the design of new, more potent, and selective compounds that are "pre-organized" in the correct conformation for binding.

Development of Predictive SAR/SPR Models for Indole, 3-(3-piperidylmethyl)- Derivatives

Predictive SAR and SPR models, particularly QSAR models, are powerful tools for rational drug design. mdpi.com For Indole, 3-(3-piperidylmethyl)- derivatives, a QSAR model could be developed to predict their biological activity based on their chemical structure.

The development of a QSAR model typically involves several steps:

Data Set Selection: A diverse set of Indole, 3-(3-piperidylmethyl)- analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule in the data set, a set of numerical descriptors is calculated. These descriptors can represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to find a mathematical relationship between the descriptors and the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using various statistical techniques, including internal and external validation. researchgate.netnih.gov

Once a validated QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized. mdpi.com This allows medicinal chemists to focus their synthetic efforts on the most promising candidates, thereby saving time and resources. For Indole, 3-(3-piperidylmethyl)- derivatives, a predictive QSAR model could guide the selection of optimal substituents for the indole and piperidine rings to maximize biological activity. nih.gov

A comprehensive search for scientific literature detailing the molecular mechanisms of action for the chemical compound Indole, 3-(3-piperidylmethyl)- has been conducted. Unfortunately, publicly accessible research data on the specific biological targets and cellular effects of this compound is not available.

As a result, it is not possible to provide a detailed article on its receptor binding profiles, enzyme inhibition or activation, modulation of protein-protein interactions, or its impact on cellular pathways as outlined in the request. The creation of a scientifically accurate and informative article requires a foundation of existing research, which appears to be absent for this particular compound.

To fulfill the user's request, published studies investigating the bioactivity of "Indole, 3-(3-piperidylmethyl)-" would be necessary. Without such data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Molecular Mechanisms of Action and Biological Target Engagement of Indole, 3 3 Piperidylmethyl

Identification and Validation of Primary Molecular Targets for the Chemical Compound

A comprehensive review of scientific databases and literature reveals a lack of studies specifically aimed at identifying and validating the primary molecular targets of Indole (B1671886), 3-(3-piperidylmethyl)-. Methodologies typically employed for target identification, such as affinity chromatography, radioligand binding assays against a broad panel of receptors, or functional assays to determine agonistic or antagonistic activity, have not been reported for this specific compound.

Consequently, there is no empirically validated information regarding the primary proteins, enzymes, or receptors with which Indole, 3-(3-piperidylmethyl)- interacts to elicit a biological response.

Ligand-Receptor Interaction Dynamics and Kinetics

Consistent with the absence of identified molecular targets, there is no available data on the ligand-receptor interaction dynamics and kinetics of Indole, 3-(3-piperidylmethyl)-. Research findings that would typically be presented in this section, such as binding affinity (Kd, Ki), association rate constants (kon), and dissociation rate constants (koff), have not been published for this compound.

Detailed studies elucidating the specific binding site, the nature of the chemical bonds formed (e.g., hydrogen bonds, van der Waals forces), and the conformational changes in both the ligand and the receptor upon binding are not available.

Interactive Data Table: Binding Affinity and Kinetic Parameters of Indole, 3-(3-piperidylmethyl)- at Various Receptors

No data available in the scientific literature.

Interactive Data Table: Association and Dissociation Rate Constants of Indole, 3-(3-piperidylmethyl)-

No data available in the scientific literature.

Computational Chemistry and in Silico Studies of Indole, 3 3 Piperidylmethyl

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide a foundational understanding of a molecule's intrinsic characteristics without the need for empirical data.

Quantum chemical calculations can determine the fundamental electronic properties of Indole (B1671886), 3-(3-piperidylmethyl)-. By solving the Schrödinger equation for the molecule's electron configuration, various parameters can be calculated. These parameters help in understanding the molecule's stability, reactivity, and intermolecular interactions. Key predictable parameters include atomic charges, dipole moments, and electron affinity. For instance, calculating the distribution of electron density can reveal which atoms in the indole ring or the piperidylmethyl moiety are more likely to participate in chemical reactions as electrophiles or nucleophiles.

Table 1: Hypothetical Electronic Property Data for Indole, 3-(3-piperidylmethyl)- Note: The following data is illustrative of parameters that would be generated from quantum chemical calculations and is not based on published experimental or computational results for this specific molecule.

Calculated ParameterHypothetical ValueSignificance
Dipole Moment~2.5 DebyeIndicates the molecule's overall polarity, influencing solubility and non-covalent interactions.
Electron Affinity~0.8 eVRepresents the energy change when an electron is added, indicating its ability to act as an electron acceptor.
Ionization Potential~7.5 eVThe energy required to remove an electron, indicating its ability to act as an electron donor.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For Indole, 3-(3-piperidylmethyl)-, the HOMO is likely to be located on the electron-rich indole ring, while the LUMO's position would indicate the most probable site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MEP map of Indole, 3-(3-piperidylmethyl)- would likely show negative potential around the nitrogen atom of the indole ring and positive potential near the hydrogen atom attached to the piperidine (B6355638) nitrogen, highlighting areas prone to electrostatic interactions.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target.

To perform molecular docking with Indole, 3-(3-piperidylmethyl)-, a three-dimensional structure of a relevant biological target (e.g., a receptor or enzyme) is required. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. The results would predict the most stable binding pose, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the indole ring and aromatic amino acid residues in the target.

Molecular docking is a cornerstone of virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. Indole, 3-(3-piperidylmethyl)- could be included in such a library to assess its potential as a "hit" compound for a variety of targets. Scoring functions, which are mathematical models used to estimate binding affinity, rank the docked compounds. A high score for Indole, 3-(3-piperidylmethyl)- against a particular target would prioritize it for further experimental testing.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes and dynamic behavior of molecules in a simulated environment (e.g., in water). An MD simulation of Indole, 3-(3-piperidylmethyl)- could reveal the flexibility of the piperidylmethyl side chain relative to the rigid indole core, the stability of its interactions with a target protein, and the influence of solvent molecules on its conformation. These simulations offer a dynamic picture that complements the static view provided by molecular docking.

Analysis of Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for examining the stability of a ligand-target complex and its dynamic behavior over time. jlu.edu.cnmdpi.com These simulations can predict how a ligand like Indole, 3-(3-piperidylmethyl)- would bind to a protein target and the stability of that interaction.

In a typical MD simulation study, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and the movements of the atoms are tracked over a set period, often on the scale of nanoseconds to microseconds. mdpi.com Key parameters analyzed during MD simulations to assess complex stability include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. A consistent hydrogen bonding pattern indicates a stable interaction. For Indole, 3-(3-piperidylmethyl)-, the indole nitrogen and the piperidine nitrogen could both act as hydrogen bond donors or acceptors, playing a crucial role in target binding.

While specific data for Indole, 3-(3-piperidylmethyl)- is not available, studies on other indole derivatives in complex with various protein targets, such as kinases and receptors, have demonstrated the utility of MD simulations in confirming binding modes and assessing the stability of these interactions. jlu.edu.cnnih.gov

Investigation of Conformational Changes and Solvation Effects

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation and its interactions with the surrounding solvent.

Conformational Analysis:

Indole, 3-(3-piperidylmethyl)- possesses considerable conformational flexibility due to the rotatable bonds between the indole ring, the methylene (B1212753) bridge, and the piperidine ring. The piperidine ring itself can exist in different conformations, most commonly the chair and boat forms, with the chair conformation being generally more stable. nih.govdocumentsdelivered.com The orientation of the substituent on the piperidine ring (axial vs. equatorial) is also a critical factor. nih.gov

Computational methods like molecular mechanics and quantum mechanics can be used to calculate the potential energy surface of the molecule and identify low-energy, stable conformations. The relative energies of these conformers can influence which shape of the molecule is most likely to bind to a biological target. For substituted piperidines, the conformational free energies can be determined, and these are influenced by the nature of the substituent. nih.gov

Solvation Effects:

Solvation plays a critical role in molecular conformation and ligand-target binding. The interaction of a molecule with water can stabilize certain conformations over others. Computational approaches to study solvation include both explicit solvent models, where individual water molecules are included in the simulation, and implicit solvent models, where the solvent is treated as a continuous medium. rsc.org

Studies on indole and its derivatives have shown that solvation can significantly impact their photophysical properties and reactivity. nih.govrsc.org For Indole, 3-(3-piperidylmethyl)-, the polar nature of the indole NH and the piperidine nitrogen suggests that hydrogen bonding with water would be a significant factor in its solvation and could influence its conformational preferences in an aqueous environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole, 3-(3-piperidylmethyl)- Analogs

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.orgresearchgate.net

Development of Predictive Models from Experimental Data

The development of a QSAR model begins with a dataset of chemical compounds with known biological activities (e.g., IC50 or EC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. physchemres.orgnih.gov A robust QSAR model should be validated both internally (e.g., using cross-validation) and externally (by predicting the activity of a set of compounds not used in model development). nih.gov

While a specific QSAR model for Indole, 3-(3-piperidylmethyl)- analogs is not available, numerous studies have successfully applied QSAR to various classes of indole derivatives to predict their activity as, for example, anti-inflammatory agents or kinase inhibitors. physchemres.orgresearchgate.net

Table 1: Examples of Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor TypeExample DescriptorsRelevance to Biological Activity
Electronic Dipole Moment, HOMO/LUMO energiesInfluences electrostatic interactions with the target.
Steric Molecular Volume, Surface AreaRelates to the fit of the ligand in the binding pocket.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions.
Topological Connectivity IndicesEncodes information about the branching and connectivity of the molecule.

Ligand-Based and Structure-Based QSAR Approaches

QSAR models can be broadly categorized into two types:

Ligand-Based QSAR: This approach is used when the 3D structure of the biological target is unknown. The models are built based solely on the structural information of a series of ligands that bind to the target. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common in 3D-QSAR, where the steric and electrostatic fields around the molecules are correlated with their activity. nih.gov

Structure-Based QSAR: When the 3D structure of the target protein is available, this information can be incorporated into the QSAR model. This often involves docking the ligands into the active site of the protein and using the calculated binding energies or interaction descriptors in the QSAR equation. This approach can provide more detailed insights into the specific interactions that are important for activity.

Pharmacophore Modeling and De Novo Ligand Design Strategies

Pharmacophore modeling and de novo design are powerful computational tools for the discovery and optimization of new drug candidates.

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.govresearchgate.net

Pharmacophore models can be developed in two ways:

Ligand-Based: When a set of active molecules is known but the target structure is not, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features. creative-biolabs.com This model can then be used as a 3D query to search large chemical databases for new compounds with the desired features. nih.gov

Structure-Based: If the 3D structure of the ligand-target complex is known, a pharmacophore model can be derived directly from the interactions observed in the binding site.

For Indole, 3-(3-piperidylmethyl)-, a pharmacophore model could be constructed based on its key chemical features: the indole ring (as a potential aromatic or hydrophobic feature), the indole NH (as a hydrogen bond donor), and the piperidine nitrogen (as a hydrogen bond acceptor or a positively charged feature at physiological pH).

De Novo Ligand Design:

De novo design algorithms aim to build novel molecular structures from scratch that are complementary to the binding site of a target protein. jlu.edu.cn This process can be guided by a pharmacophore model or by the structure of the binding pocket itself. The design process typically involves assembling molecular fragments in a stepwise manner to create new molecules with favorable predicted binding affinities. These computationally designed molecules can then be synthesized and tested experimentally. The indole and piperidine moieties of Indole, 3-(3-piperidylmethyl)- could serve as starting fragments in a de novo design strategy to generate novel analogs with improved properties. jlu.edu.cn

Table 2: Common Pharmacophoric Features and Their Potential Role in Indole, 3-(3-piperidylmethyl)-

Pharmacophoric FeaturePotential Origin in Indole, 3-(3-piperidylmethyl)-
Aromatic Ring Indole ring
Hydrogen Bond Donor Indole NH
Hydrogen Bond Acceptor Piperidine N
Hydrophobic Group Indole ring, piperidine ring
Positive Ionizable Piperidine N (protonated)

Preclinical Biological Evaluation and Mechanistic Insights for Indole, 3 3 Piperidylmethyl

In Vitro Cell-Based Assays for Mechanistic Understanding

Initial characterization of "Indole, 3-(3-piperidylmethyl)-" would involve a suite of in vitro cell-based assays designed to elucidate its primary pharmacological targets and downstream signaling pathways. Given the structural alerts from the indole (B1671886) and piperidine (B6355638) moieties, which are common in neuroactive and anticancer agents, these assays would likely focus on receptors, enzymes, and signaling pathways implicated in these therapeutic areas.

Receptor Functional Assays (e.g., cAMP accumulation, calcium flux)

Many drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs), which in turn regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and calcium ions (Ca²⁺). Assays that measure these changes are therefore crucial for characterizing the functional activity of "Indole, 3-(3-piperidylmethyl)-" at specific GPCRs.

For instance, if binding assays suggest an interaction with a Gs- or Gi-coupled receptor, a cAMP accumulation assay would be employed. These assays typically use techniques like Förster resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cAMP levels upon compound treatment. An increase in cAMP would suggest agonism at a Gs-coupled receptor, while a decrease would indicate agonism at a Gi-coupled receptor.

Similarly, to investigate effects on Gq-coupled receptors, which signal through the phospholipase C pathway, calcium flux assays are utilized. These assays employ fluorescent calcium indicators that emit a signal upon binding to free intracellular calcium. An increase in fluorescence following the application of "Indole, 3-(3-piperidylmethyl)-" would point towards agonistic activity at a Gq-coupled receptor.

Table 1: Hypothetical Data from Receptor Functional Assays for Indole, 3-(3-piperidylmethyl)-

Assay TypeTarget ReceptorCell LineCompound Concentration (µM)Observed EffectPotency (EC₅₀/IC₅₀, µM)
cAMP AccumulationSerotonin (B10506) 5-HT₁A ReceptorHEK2930.01 - 10Inhibition of forskolin-stimulated cAMP0.25
Calcium FluxDopamine D₁ ReceptorCHO0.01 - 10No significant change in intracellular Ca²⁺> 10
Calcium FluxMuscarinic M₁ ReceptorU2OS0.01 - 10Increase in intracellular Ca²⁺1.2

Reporter Gene Assays for Transcriptional Regulation

To delve deeper into the molecular consequences of receptor activation or enzyme inhibition, reporter gene assays are invaluable. These assays link the activity of a specific transcription factor or signaling pathway to the expression of an easily measurable protein, such as luciferase or green fluorescent protein (GFP).

For example, if "Indole, 3-(3-piperidylmethyl)-" is hypothesized to have anti-inflammatory properties, a reporter gene assay for nuclear factor-kappa B (NF-κB) could be used. In this setup, cells would be engineered to express luciferase under the control of an NF-κB response element. A reduction in luciferase activity in the presence of the compound would indicate inhibition of the NF-κB signaling pathway. Similarly, if anticancer activity is suspected, reporter assays for pathways involved in cell proliferation and survival, such as the p53 or Wnt signaling pathways, could be employed.

Enzyme Activity Assays in Cell Lysates or Purified Systems

The indole scaffold is a known constituent of many enzyme inhibitors. Therefore, evaluating the effect of "Indole, 3-(3-piperidylmethyl)-" on the activity of various enzymes is a critical step. These assays can be performed using either cell lysates or purified enzyme systems.

Common targets for indole-containing compounds include protein kinases, histone deacetylases (HDACs), and cyclooxygenases (COXs). For instance, a kinase activity assay might measure the transfer of a radiolabeled phosphate group from ATP to a substrate peptide. A decrease in the incorporation of the radiolabel in the presence of "Indole, 3-(3-piperidylmethyl)-" would signify inhibition of the kinase.

Table 2: Illustrative Data from an In Vitro Enzyme Inhibition Assay

Enzyme TargetAssay FormatSubstrateCompound Concentration (µM)% InhibitionIC₅₀ (µM)
Cyclooxygenase-2 (COX-2)ColorimetricArachidonic Acid0.1 - 100Concentration-dependent5.8
Histone Deacetylase 6 (HDAC6)FluorometricFluorogenic acetylated peptide0.1 - 100No significant inhibition> 100
c-Src Tyrosine KinaseRadiometricPoly(Glu, Tyr)0.1 - 100Concentration-dependent12.3

Advanced Cell Culture Models for Mechanistic Research

While traditional 2D cell cultures are useful for initial screening, they often fail to recapitulate the complex microenvironment of native tissues. Advanced 3D cell culture models provide a more physiologically relevant context to study the effects of "Indole, 3-(3-piperidylmethyl)-".

Use of 3D Spheroids and Organoids for Complex Biological Systems

3D spheroids are self-assembled aggregates of cells that mimic the three-dimensional architecture and cell-cell interactions of tissues. In oncology research, tumor spheroids can be used to evaluate the ability of "Indole, 3-(3-piperidylmethyl)-" to penetrate solid tumors and exert its cytotoxic effects. Endpoints in such studies often include changes in spheroid size, viability, and the induction of apoptosis.

Organoids are even more complex 3D structures derived from stem cells that self-organize to form organ-like tissues. For neuroactive compounds, brain organoids can provide insights into effects on neuronal development, synaptogenesis, and electrical activity. The impact of "Indole, 3-(3-piperidylmethyl)-" on these processes could be assessed using techniques like immunofluorescence microscopy and multi-electrode array recordings.

Co-culture Systems for Cell-Cell Interaction Studies

Many biological processes, particularly in the tumor microenvironment and the central nervous system, are governed by intricate interactions between different cell types. Co-culture systems , where two or more cell types are grown together, allow for the investigation of how "Indole, 3-(3-piperidylmethyl)-" might modulate these interactions.

For example, a co-culture of cancer cells and fibroblasts could be used to study the effect of the compound on tumor cell invasion and metastasis. mdpi.comnih.gov In a neuroscience context, a co-culture of neurons and glial cells could be used to assess the compound's influence on neuroinflammation and synaptic plasticity.

Table 3: Representative Data from a 3D Tumor Spheroid Viability Assay

Cell LineSpheroid Diameter (Day 0, µm)TreatmentCompound Concentration (µM)Spheroid Diameter (Day 5, µm)% Reduction in Viability
MCF-7 (Breast Cancer)450 ± 25Vehicle-780 ± 500
MCF-7 (Breast Cancer)455 ± 30Indole, 3-(3-piperidylmethyl)-10620 ± 4035
HT-29 (Colon Cancer)440 ± 20Vehicle-810 ± 600
HT-29 (Colon Cancer)450 ± 28Indole, 3-(3-piperidylmethyl)-10550 ± 3552

Target Occupancy and Engagement Studies in in vitro Systems

Information regarding the specific molecular targets of "Indole, 3-(3-piperidylmethyl)-" and its binding characteristics is not available in the public domain. To determine target occupancy and engagement, researchers would typically employ a variety of in vitro techniques, including:

Radioligand Binding Assays: To determine the affinity of the compound for a range of potential receptors, ion channels, or enzymes.

Enzyme Inhibition Assays: To assess the compound's ability to inhibit the activity of specific enzymes.

Functional Cell-Based Assays: To measure the downstream cellular effects of target engagement, such as changes in second messenger levels, gene expression, or cell proliferation.

Without such studies, it is not possible to provide a data table or a detailed discussion on the in vitro target profile of "Indole, 3-(3-piperidylmethyl)-".

Mechanistic Studies in Ex Vivo Tissue Preparations (Non-Human)

Similarly, there is a lack of published research on the mechanistic effects of "Indole, 3-(3-piperidylmethyl)-" in ex vivo non-human tissue preparations. These types of studies are crucial for understanding how a compound's in vitro activity translates to a more complex biological system. Common ex vivo models include:

Isolated Organ Bath Studies: To examine the compound's effects on the contractility or relaxation of smooth or cardiac muscle tissues.

Tissue Slice Preparations: To investigate the compound's impact on neuronal activity or metabolic function in specific brain regions or other organs.

Synaptosome Preparations: To study the compound's influence on neurotransmitter release and reuptake.

In the absence of such experimental data for "Indole, 3-(3-piperidylmethyl)-", a detailed analysis of its mechanism of action in non-human tissues cannot be provided.

Analytical and Bioanalytical Methodologies for Research on Indole, 3 3 Piperidylmethyl

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating "Indole, 3-(3-piperidylmethyl)-" from starting materials, byproducts, and impurities, thereby ensuring the purity of the compound for subsequent biological evaluation. They are also the cornerstone of quantitative analysis in various biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of indole (B1671886) alkaloids. oup.comrjpharmacognosy.ir For "Indole, 3-(3-piperidylmethyl)-", reversed-phase HPLC (RP-HPLC) is typically the method of choice. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using an ultraviolet (UV) detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically around 280 nm. oup.com The purity of the compound can be determined by calculating the peak area percentage of the main component in the chromatogram. oup.com For quantitative analysis, a calibration curve is constructed by running known concentrations of a purified standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. oup.com While the parent compound "Indole, 3-(3-piperidylmethyl)-" may require derivatization to increase its volatility and thermal stability, this method is excellent for identifying and quantifying volatile impurities. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. rjpharmacognosy.ir The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for highly specific identification based on the fragmentation pattern. nist.gov

Below is a table summarizing typical starting conditions for the chromatographic analysis of indole-containing compounds.

Table 1: Typical Chromatographic Conditions for Analysis

ParameterHPLC-UVGC-MS
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile/Water with 0.1% Formic AcidHelium (constant flow)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmElectron Ionization (EI) Mass Spectrometry
Temperature Ambient or controlled (e.g., 40 °C)Temperature program (e.g., 100 °C to 300 °C)
Application Purity assessment, quantitative analysis in biological fluidsIdentification of volatile impurities, analysis of derivatized compound

Advanced Spectroscopic Methods for Detailed Structural Elucidation and Conformational Analysis (e.g., advanced NMR, X-ray crystallography)

While chromatography confirms purity, advanced spectroscopic methods are required to unequivocally determine the molecular structure and spatial arrangement of "Indole, 3-(3-piperidylmethyl)-".

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. jinjingchemical.com One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com For "Indole, 3-(3-piperidylmethyl)-", ¹H NMR would confirm the presence of protons on the indole and piperidine (B6355638) rings, while ¹³C NMR would identify all unique carbon atoms. mdpi.com

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. For instance, COSY would show correlations between adjacent protons, helping to map out the spin systems of the piperidine and indole rings. The Nuclear Overhauser Effect (NOE) can be used to determine the through-space proximity of protons, providing critical insights into the molecule's preferred conformation in solution. isuct.ru

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Indole, 3-(3-piperidylmethyl)-

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Indole-NH~8.1-
Indole-C2~7.2~122
Indole-C4 to C77.0 - 7.6111 - 127
Methylene (B1212753) (-CH₂-)~2.8~35
Piperidine-CH (at C3)~2.0~38
Piperidine-CH₂ (adjacent to N)~3.0 (axial), ~2.5 (equatorial)~50
Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. researchgate.net This technique requires growing a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise 3D model of the molecule. mdpi.com This model provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how individual molecules pack together in the crystal lattice. researchgate.net X-ray analysis of the related compound 3-(naphth-1-ylmethyl)indole revealed the presence of two distinct conformers within the crystal structure, highlighting the detailed conformational insights this method can provide. researchgate.net

Mass Spectrometry-Based Methods for Metabolite Identification in Pre-Clinical in vitro Systems

Understanding the metabolic fate of "Indole, 3-(3-piperidylmethyl)-" is crucial in pre-clinical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying metabolites in in vitro systems like human liver microsomes (HLMs) or hepatocytes. ijpras.com These systems contain the primary enzymes responsible for drug metabolism. bioivt.com

The general workflow involves incubating the parent compound with the in vitro system (e.g., HLMs fortified with necessary cofactors). bioivt.com Following incubation, the sample is analyzed by high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments. ijpras.com The HRMS provides accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites. ijpras.com By comparing the chromatograms of control and incubated samples, new peaks corresponding to metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification. ijpras.com Common metabolic pathways for indole-containing compounds include hydroxylation on the indole or piperidine ring, N-oxidation, and subsequent conjugation reactions like glucuronidation. dundee.ac.uknih.govmdpi.com

Table 3: Potential Phase I Metabolites of Indole, 3-(3-piperidylmethyl)- and Their Expected Mass Shifts

Metabolic ReactionBi-functional ChangeMass Shift (Da)Potential Site of Metabolism
HydroxylationH → OH+15.99Indole ring, Piperidine ring
Oxidation (Dehydrogenation)-CH-CH- → -C=C--2.02Piperidine ring
N-dealkylationRemoval of piperidylmethyl group-96.08At indole C3-CH₂ bond
Ring OpeningCleavage of piperidine ring+18.01 (Hydrolysis)Piperidine ring

Development of High-Throughput Screening Assays for Derivatives and Libraries

To explore the structure-activity relationship (SAR) of "Indole, 3-(3-piperidylmethyl)-", libraries of derivatives are often synthesized. nih.gov High-throughput screening (HTS) provides an automated, rapid method to evaluate these large compound libraries for a specific biological activity. enamine.net

The development of a successful HTS assay requires a robust, sensitive, and miniaturized biological assay. Common formats include:

Fluorescence-Based Assays: These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET). For example, fluorescence polarization (FP) can be used to monitor the binding of a small fluorescently labeled ligand to a larger protein target; displacement of the fluorescent ligand by a test compound from the library results in a decrease in polarization. sygnaturediscovery.com

Luminescence-Based Assays: These assays, such as those using luciferase reporter genes, measure light output as an indicator of a biological event, like the activation of a specific signaling pathway.

Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as cell viability, calcium mobilization, or the production of a specific protein. enamine.netnih.gov The Fluorometric Imaging Plate Reader (FLIPR) system is a common tool for monitoring intracellular calcium changes in response to GPCR or ion channel activation. enamine.net

These assays are typically performed in 384- or 1536-well microplates, with liquid handling robots performing the compound additions and reagent dispensing to enable the screening of thousands of compounds per day. europeanpharmaceuticalreview.com

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor. europeanpharmaceuticalreview.comgiffordbioscience.com These assays are highly sensitive and robust, making them ideal for characterizing the interaction of "Indole, 3-(3-piperidylmethyl)-" with its putative molecular targets, such as serotonin (B10506) receptors, which are common targets for indole-based structures. nih.govresearchgate.netmdma.ch

There are three main types of radioligand binding assays:

Saturation Assays: These are used to determine the density of receptors in a tissue preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.govrevvity.com The experiment involves incubating the receptor preparation with increasing concentrations of a radiolabeled ligand. nih.gov

Competition Assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like "Indole, 3-(3-piperidylmethyl)-"). giffordbioscience.com In this setup, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50, which is then used to calculate the Ki.

Kinetic Assays: These assays measure the rate of association (kon) and dissociation (koff) of a radioligand with the receptor, providing further insight into the binding mechanism. sygnaturediscovery.com

The separation of receptor-bound radioligand from the unbound radioligand is typically achieved by rapid filtration through glass fiber filters, after which the radioactivity retained on the filters is counted. europeanpharmaceuticalreview.com

Table 4: Illustrative Receptor Binding Affinity Profile for Indole, 3-(3-piperidylmethyl)-

Receptor TargetKi (nM)Assay TypeRadioligand Used
Serotonin 5-HT1A15.5Competition[³H]8-OH-DPAT
Serotonin 5-HT2A250.1Competition[³H]Ketanserin
Serotonin 5-HT2C475.8Competition[³H]Mesulergine
Serotonin 5-HT68.2Competition[³H]LSD
Dopamine D2>1000Competition[³H]Spiperone
Note: Data are hypothetical and for illustrative purposes only.

Future Research Directions and Potential Academic Applications of Indole, 3 3 Piperidylmethyl

Exploration of Novel Biological Targets and Pathways for the Chemical Compound

While the full biological activity profile of Indole (B1671886), 3-(3-piperidylmethyl)- is yet to be elucidated, the broader family of 3-substituted indoles has been shown to interact with a diverse range of biological targets. Future research should focus on systematically screening this compound against various target classes to uncover novel therapeutic potentials.

Key areas for exploration include:

Kinase Inhibition: Many indole derivatives are known to be potent kinase inhibitors. For instance, 3,5-disubstituted indole derivatives have been investigated as inhibitors of Pim-1 kinase, a target implicated in hematological cancers. physchemres.orgnih.govresearchgate.net Future studies could assess the inhibitory activity of Indole, 3-(3-piperidylmethyl)- against a panel of kinases to identify potential applications in oncology.

Ion Channel Modulation: The structural motifs present in the compound suggest potential interactions with ion channels. Research on other indole derivatives has revealed ligands for GluN2B-containing N-Methyl-D-aspartate (NMDA) receptors, which play a crucial role in neurotransmission. researchgate.net Screening against various ion channels, including NMDA receptors and others, could reveal applications in neuroscience.

Metabolic Regulation: Novel indole ethylamine (B1201723) derivatives have been designed as regulators of lipid metabolism, targeting Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase 1 (CPT1). nih.gov Investigating whether Indole, 3-(3-piperidylmethyl)- can modulate metabolic pathways could lead to research in diseases like nonalcoholic fatty liver disease (NAFLD). nih.gov

Antimicrobial Activity: Indole-based peptidomimetics have demonstrated significant antimicrobial activity against Gram-positive bacteria by targeting the bacterial membrane. nih.gov The cationic nature of the piperidine (B6355638) ring at physiological pH could confer antimicrobial properties to Indole, 3-(3-piperidylmethyl)-, warranting investigation against a panel of multidrug-resistant pathogens. nih.gov

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity or Potency

The core structure of Indole, 3-(3-piperidylmethyl)- is a versatile scaffold for synthetic modification. Future research will undoubtedly focus on the rational design and synthesis of new analogs to optimize biological activity, selectivity, and pharmacokinetic properties.

Synthetic strategies could include:

Modification of the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole nucleus can significantly impact binding affinity and selectivity.

Alteration of the Piperidine Moiety: Modifying the piperidine ring, for example by introducing substituents or altering its stereochemistry, can fine-tune the compound's interaction with its biological target.

Varying the Methylene (B1212753) Linker: The length and rigidity of the linker between the indole and piperidine rings can be altered to optimize the spatial orientation of the two moieties for improved target engagement.

Numerous synthetic methodologies for creating libraries of indole derivatives have been reported. nih.govresearchgate.net These often involve multi-step reactions, including condensation, cyclization, and substitution reactions to build a diverse set of analogs for structure-activity relationship (SAR) studies. nih.govmdpi.com

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For Indole, 3-(3-piperidylmethyl)- and its future analogs, advanced computational models can guide synthetic efforts and provide insights into their mechanism of action.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a statistical correlation between the structural features of a series of indole derivatives and their biological activity. physchemres.orgresearchgate.netnih.gov Such models have been successfully applied to indole derivatives targeting Pim-1 kinase and SARS 3CLpro, demonstrating high predictive accuracy. physchemres.orgresearchgate.netnih.gov For example, a 2D-QSAR model for Pim-1 inhibitors showed a high predictive accuracy with an R²test value of 0.96. physchemres.org

Molecular Docking: Docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein target. This technique has been used to study the interactions of indole derivatives with targets like Pim-1 kinase, revealing key interactions such as Pi-Alkyl bonds that enhance binding. physchemres.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to examine the stability of the ligand-protein complex over time and to understand the dynamic nature of their interactions. nih.gov

These computational studies can prioritize the synthesis of the most promising candidates, reducing the time and cost associated with experimental screening.

Table 1: Examples of Computational Studies on Indole Derivatives
Study FocusComputational MethodTargetKey Finding/Model PerformanceReference
Pim1 Inhibitors for Hematological Cancer2D-QSAR, Molecular DockingPim-1 KinaseQSAR model showed high predictive accuracy (R²test = 0.96). Docking identified important Pi-Alkyl interactions. physchemres.orgresearchgate.net
Designing New Pim-1 Inhibitors3D-QSAR (CoMFA, CoMSIA), Molecular Docking, MD SimulationPim-1 KinaseRobust 3D-QSAR models were built (CoMFA q² = 0.524; CoMSIA q² = 0.586). Docking revealed vital interaction with Glu 121. nih.gov
Antiamyloidogenic Agents for Alzheimer's3D-QSAR, Pharmacophore ModelingAmyloid-β AggregationA 3D-QSAR model predicted the IC50 values of an external test set (r²ext = 0.695). mdpi.com
SARS 3CLpro InhibitorsQSAR, Molecular DockingSARS CoV 3CLproQSAR models were developed using Monte Carlo optimization to predict inhibitory activity. nih.gov

Applications as Chemical Probes in Fundamental Biological Research

Beyond therapeutic applications, Indole, 3-(3-piperidylmethyl)- and its derivatives could be developed into valuable chemical probes to study fundamental biological processes. By incorporating reporter tags such as fluorescent dyes or biotin, these molecules can be used to visualize and isolate their biological targets.

Potential applications include:

Fluorescent Probes: Conjugating the indole scaffold with a fluorophore could create probes for cellular imaging. Coumarin-indole conjugates have been developed as ratiometric fluorescent probes to detect pH changes in intracellular environments. rsc.org A suitably modified Indole, 3-(3-piperidylmethyl)- could be used to track its designated biological target within living cells.

Affinity-Based Probes: Immobilizing the compound on a solid support would enable its use in affinity chromatography to isolate and identify its binding partners from cell lysates.

Probes for Mechanistic Studies: The indole nucleus itself can be reactive under certain conditions. For example, bioactivated 3-methylindole (B30407) has been shown to form adducts with DNA, which can be used to study mechanisms of mutagenesis. nih.gov This suggests that derivatives of Indole, 3-(3-piperidylmethyl)- could be designed to act as probes for specific enzymatic reactions or cellular pathways.

Integration with Systems Biology and Omics Approaches

To fully understand the biological impact of Indole, 3-(3-piperidylmethyl)-, a systems-level approach is necessary. nih.govfiveable.me Once a primary biological target is identified, omics technologies can provide a holistic view of the compound's effects on cellular networks. frontiersin.orgbates.edu

Transcriptomics (RNA-seq): Can reveal changes in gene expression profiles in response to treatment with the compound, identifying affected pathways.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing insights into the downstream functional consequences of target engagement.

Metabolomics: Can measure changes in the levels of small-molecule metabolites, uncovering effects on cellular metabolism.

Integrating these multi-omics datasets can help construct a comprehensive picture of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. frontiersin.org This integrative approach moves beyond a one-target, one-drug paradigm to a more holistic understanding of the compound's biology. nih.gov

Potential Research Opportunities in Non-Biological Fields (e.g., Material Science, Catalysis)

The chemical properties of the indole ring suggest that Indole, 3-(3-piperidylmethyl)- and related structures could find applications outside of biology.

Material Science: The indole nucleus is an electron-rich aromatic system, a feature often exploited in the design of organic electronic materials. Bis(indol-3-yl)sulfides, for example, have been noted for their semiconductor properties. beilstein-journals.org Future research could explore the polymerization of functionalized Indole, 3-(3-piperidylmethyl)- derivatives to create novel conductive polymers or organic semiconductors.

Catalysis: The indole scaffold is a common subject in the development of new catalytic reactions. nih.gov Research has focused on the catalytic C3-functionalization of indoles, including enzymatic methylation using methyltransferases. Furthermore, photocatalytic methods are being developed for the dearomatization of indoles. nih.gov The unique structure of Indole, 3-(3-piperidylmethyl)- could be studied as a ligand for transition metal catalysts or as a substrate in novel catalytic transformations.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of 3-(3-piperidylmethyl)indole derivatives?

  • Methodology: Utilize a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy to confirm the indole core and piperidine substitution pattern. For ambiguous cases, single-crystal X-ray diffraction (XRD) provides definitive structural elucidation . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula accuracy, particularly given the compound’s nitrogen-rich structure .

Q. How can researchers optimize the synthesis of 3-(3-piperidylmethyl)indole to improve yield and purity?

  • Methodology:

  • Step 1: Employ Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperidylmethyl group to the indole core, as demonstrated in analogous indole-piperidine syntheses .
  • Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) principles to mitigate side reactions.
  • Step 3: Purify via column chromatography (silica gel, gradient elution) or recrystallization, monitoring purity by HPLC with UV detection .

Q. What are the solubility and stability profiles of 3-(3-piperidylmethyl)indole under common laboratory conditions?

  • Data-Driven Approach:

  • Solubility: Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Piperidine’s basicity enhances solubility in acidic aqueous buffers (pH < 4).
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., oxidation at the indole NH or piperidine N) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(3-piperidylmethyl)indole in catalytic reactions?

  • Methodology:

  • DFT Calculations: Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites on the indole ring and piperidine moiety .
  • Molecular Electrostatic Potential (MEP): Map charge distribution to predict regioselectivity in electrophilic substitution (e.g., C-5 vs. C-6 positions of indole) .
  • Validation: Cross-reference computational predictions with experimental outcomes (e.g., substituent effects in Pd-catalyzed functionalization) .

Q. What strategies resolve contradictions in biological activity data for 3-(3-piperidylmethyl)indole analogs?

  • Critical Analysis Framework:

  • Source 1: Compare assay conditions (e.g., cell line variability, IC50 protocols). For example, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin-based viability assays.
  • Source 2: Verify compound purity using orthogonal methods (e.g., elemental analysis, <sup>1</sup>H NMR) to rule out impurities as confounding factors .
  • Source 3: Evaluate stereochemical influences; unresolved racemic mixtures may lead to inconsistent activity .

Q. How can researchers design structure-activity relationship (SAR) studies for 3-(3-piperidylmethyl)indole in CNS drug discovery?

  • Experimental Design:

  • Variable 1: Modify the piperidine substituent (e.g., N-methylation, spirocyclic derivatives) to assess blood-brain barrier (BBB) permeability via PAMPA-BBB assays .
  • Variable 2: Introduce electron-withdrawing/donating groups on the indole ring to modulate receptor binding (e.g., serotonin 5-HT2A vs. dopamine D2 affinity).
  • Data Integration: Use multivariate analysis (e.g., PCA) to correlate structural features with in vitro/in vivo efficacy .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing 3-(3-piperidylmethyl)indole derivatives?

  • Checklist:

  • Documentation: Report exact stoichiometry, catalyst batches, and solvent drying methods (e.g., molecular sieves for THF) .
  • Analytical Validation: Include <sup>1</sup>H NMR peak assignments (e.g., indole H-2 proton at δ 7.2–7.4 ppm) and HRMS data in supplementary materials .
  • Negative Controls: Run parallel reactions without catalysts/reagents to identify side-product sources .

Q. How should researchers address low yields in multi-step syntheses of 3-(3-piperidylmethyl)indole-based scaffolds?

  • Troubleshooting Guide:

  • Intermediate Stability: Protect reactive sites (e.g., indole NH with Boc groups) during piperidine functionalization .
  • Catalyst Optimization: Screen alternatives to Pd(OAc)2, such as Ru or Ir complexes, for challenging C–N bond formations .
  • Scale-Up Considerations: Use flow chemistry to enhance heat/mass transfer in exothermic steps .

Data Contradiction Analysis

Q. Why do computational predictions of 3-(3-piperidylmethyl)indole’s pharmacokinetics conflict with experimental ADME data?

  • Root Cause Analysis:

  • Factor 1: Overestimation of passive diffusion by software (e.g., SwissADME) due to unaccounted active transport mechanisms.
  • Factor 2: Differences in protein binding (e.g., human vs. rodent serum albumin) affecting free drug concentrations .
  • Resolution: Validate in silico models with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.